3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-fluorophenyl group and an isopropyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the furan ring.
Amidation: The final step involves the reaction of the substituted furan with an isopropylamine derivative to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and fluorophenyl group can enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-chlorophenyl)furan-2-yl]propanamide
- 3-[5-(4-bromophenyl)furan-2-yl]propanamide
- 3-[5-(4-methylphenyl)furan-2-yl]propanamide
Uniqueness
3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, lipophilicity, and binding affinity, making this compound potentially more effective in its applications compared to its analogs.
Properties
Molecular Formula |
C16H18FNO2 |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H18FNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |
InChI Key |
KXULREAGMGNFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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